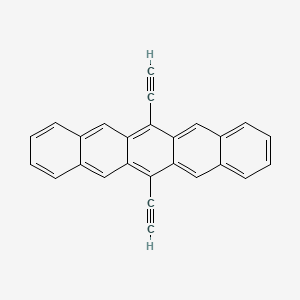

6,13-Diethynylpentacene

説明

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Organic Electronics

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.orgca.gov These molecules, which can range from the simple two-ring naphthalene (B1677914) to more complex structures, are typically uncharged, non-polar, and planar. wikipedia.org PAHs are of significant interest in the field of organic electronics, which utilizes organic materials to create electronic components. sigmaaldrich.com Materials like pentacene (B32325), a five-ringed PAH, have been prominently featured in the development of organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. nih.govmdpi.com Organic electronic materials offer advantages such as being lighter, more flexible, and potentially less expensive than traditional silicon-based inorganic materials. sigmaaldrich.com However, the practical application of many PAHs, including pentacene, is often hindered by their poor stability and low solubility in common organic solvents. nih.govcollectionscanada.gc.ca

Significance of Pentacene Derivatization for Enhanced Stability and Processability

Unmodified pentacene is susceptible to oxidation and degradation, particularly when exposed to air and light, which limits its operational lifetime in electronic devices. researchgate.netresearchgate.net Furthermore, its low solubility makes it difficult to process using solution-based techniques, which are often more cost-effective for large-area electronics manufacturing. nih.govcollectionscanada.gc.ca To overcome these limitations, significant research has focused on the chemical modification, or derivatization, of the pentacene core. nih.gov By attaching functional groups to the pentacene backbone, it is possible to significantly enhance its stability and solubility. researchgate.netuky.edu

One of the most successful strategies for improving the properties of pentacene has been the introduction of substituents at the 6 and 13 positions. nih.govuky.edu This approach was notably advanced by the development of 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene). mdpi.com The bulky triisopropylsilyl groups in TIPS-pentacene serve two primary functions: they increase the solubility of the molecule in organic solvents and they provide steric hindrance that protects the pentacene core from reactive species, thereby improving its stability. nih.govmdpi.com This derivatization also influences the solid-state packing of the molecules, which is crucial for efficient charge transport in semiconductor devices. nih.gov The success of TIPS-pentacene has spurred the exploration of a wide range of other functional groups to further tune the properties of pentacene for specific applications. nih.govresearchgate.net

Overview of 6,13-Diethynylpentacene as a Core Scaffold for Advanced Materials

This compound is a key derivative of pentacene that features ethynyl (B1212043) (–C≡CH) groups at the 6 and 13 positions. guidechem.com This compound serves as a fundamental building block, or scaffold, for the synthesis of more complex and functional materials. nih.govacs.org The terminal alkyne functionalities of this compound are highly reactive and can be readily modified through various chemical reactions, such as cross-coupling reactions, to attach a wide array of other molecules. acs.org

This versatility allows for the creation of a diverse library of pentacene-based materials with tailored electronic and physical properties. For example, this compound can be used to synthesize conjugated polymers and oligomers where the pentacene units are linked together, potentially leading to materials with enhanced charge transport properties. nih.gov It has also been incorporated as a spacer in complex molecular architectures, such as porphyrin-based systems, to modulate electronic communication between different parts of the molecule. acs.org The ability to systematically modify the structure of this compound makes it an important platform for developing advanced materials for applications in organic electronics and beyond. nih.govacs.org

Structure

3D Structure

特性

CAS番号 |

427879-51-4 |

|---|---|

分子式 |

C26H14 |

分子量 |

326.4 g/mol |

IUPAC名 |

6,13-diethynylpentacene |

InChI |

InChI=1S/C26H14/c1-3-21-23-13-17-9-5-7-11-19(17)15-25(23)22(4-2)26-16-20-12-8-6-10-18(20)14-24(21)26/h1-2,5-16H |

InChIキー |

AJYFNAKUNPLDMC-UHFFFAOYSA-N |

正規SMILES |

C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C |

製品の起源 |

United States |

Synthetic Methodologies for 6,13 Diethynylpentacene and Its Derivatives

General Synthetic Strategies toward 6,13-Disubstituted Pentacenes

The functionalization of the pentacene (B32325) backbone is crucial for tuning its electronic and physical properties for applications in organic electronics. ntnu.no The most common and effective strategies for introducing substituents at the 6- and 13-positions of the pentacene core begin with 6,13-pentacenequinone (B1223199). This starting material allows for nucleophilic additions to the carbonyl groups, leading to a wide array of 6,13-disubstituted pentacenes. These methods can be broadly categorized into stepwise assembly routes, one-pot procedures, and desymmetrization approaches for creating unsymmetrical derivatives.

Stepwise Assembly Routes from 6,13-Pentacenequinone

Stepwise synthesis provides a controlled approach to the formation of both symmetrical and unsymmetrical 6,13-disubstituted pentacenes. acs.org The foundational step in these routes is the nucleophilic addition of organometallic reagents to the carbonyls of 6,13-pentacenequinone. mdpi.com

A general and widely adopted method involves the reaction of 6,13-pentacenequinone with an excess of a lithium acetylide or a Grignard reagent to form a 6,13-dialkynyl-6,13-dihydroxypentacene intermediate. patsnap.com This diol is then subjected to a reductive aromatization step, typically using reagents like tin(II) chloride (SnCl₂·2H₂O), to yield the final 6,13-diethynylpentacene derivative. mdpi.comnih.gov This two-step process, starting from 6,13-pentacenequinone, has become a standard protocol for accessing a majority of the 6,13-disubstituted pentacenes known today. mdpi.com For instance, silyl-protected acetylene (B1199291) units can be introduced to afford a silylacetylene-functionalized pentacene, which serves as a building block for more complex structures. nih.gov

The stepwise nature of this approach allows for the isolation and purification of the intermediate diol, which can be advantageous for achieving high purity in the final product. Furthermore, this method provides the flexibility to introduce different substituents sequentially, leading to unsymmetrically functionalized pentacenes, as will be discussed in the desymmetrization section.

One-Pot Synthetic Procedures for Oligomer Formation

One-pot syntheses offer an efficient alternative to stepwise methods, enabling the rapid assembly of multiple molecular fragments in a single reaction vessel. nih.gov This approach is particularly valuable for the synthesis of conjugated pentacene oligomers. danlehnherr.com

A notable one-pot procedure involves the sequential addition of different acetylides to 6,13-pentacenequinone. danlehnherr.com By carefully controlling the stoichiometry, an unsymmetrical diol can be formed in situ. If the second acetylide added is a di-acetylide, a dimerization reaction can occur, leading to a tetra-ol intermediate. danlehnherr.com Subsequent reductive aromatization of this tetra-ol yields a conjugated pentacene dimer. This powerful one-pot strategy can assemble five individual components in a single step, significantly streamlining the synthesis of these complex architectures. danlehnherr.com

Desymmetrization Approaches for Unsymmetrical Functionalization

The synthesis of unsymmetrically 6,13-disubstituted pentacenes presents a significant synthetic challenge but offers the ability to create polarized pentacene derivatives with unique electronic properties. nih.gov Desymmetrization of the readily available 6,13-pentacenequinone is the most logical and widely employed strategy to achieve this. acs.org

A general method for the desymmetrization of 6,13-pentacenequinone involves the controlled, stepwise addition of two different nucleophiles. mdpi.comnih.gov In a typical procedure, the first nucleophile, for example, an ethynylmagnesium bromide, is added to 6,13-pentacenequinone in a carefully controlled manner to favor mono-addition, yielding a 13-hydroxy-13-(ethynyl)pentacen-6(13H)-one intermediate, often referred to as a "pentacenone". nih.gov These pentacenone intermediates are key to the divergent synthesis of unsymmetrical pentacenes, as they can be isolated and subsequently reacted with a second, different nucleophile. nih.govacs.org This second nucleophilic addition, followed by reductive aromatization, affords the desired unsymmetrically 6,13-disubstituted pentacene. nih.gov

This stepwise desymmetrization approach has been successfully used to synthesize a variety of unsymmetrical pentacenes, including those with both electron-donating and electron-withdrawing groups, which can significantly alter the electronic properties of the pentacene core. nih.gov The ability to isolate the pentacenone intermediate on a multigram scale through precipitation and crystallization makes this a practical and scalable method. nih.govacs.org

Introduction of Diverse Substituents at the 6,13-Positions

The strategic introduction of various substituents at the 6- and 13-positions of the pentacene core is a powerful tool for modifying its intrinsic properties. Functionalization can enhance stability, improve solubility, and tune the electronic energy levels (HOMO and LUMO) of the molecule. ntnu.no This targeted modification is essential for optimizing the performance of pentacene derivatives in electronic devices. The substituents can range from sterically demanding groups that provide kinetic stability to electron-withdrawing groups that alter the electronic characteristics of the pentacene system.

Sterically Bulky Groups (e.g., Tris(3,5-di-tert-butylphenyl)methyl (Tr*) groups)

To address the inherent instability of the pentacene core, which is susceptible to oxidation and dimerization, researchers have explored the introduction of sterically bulky substituents. ualberta.ca These large groups act as a "covalent jacket," shielding the pentacene backbone from reactive species. researchgate.net

One of the most prominent examples of such a sterically demanding group is the tris(3,5-di-tert-butylphenyl)methyl, or "supertrityl" (Tr*), group. ualberta.caresearchgate.net These bulky substituents have been appended to the 6- and 13-positions of the pentacene scaffold, often via ethynyl (B1212043) linkages. researchgate.netresearchgate.net While the introduction of these bulky groups can enhance the thermal stability of the resulting pentacene derivatives, their effect on photostability in solution has been found to be less pronounced than anticipated. ualberta.caresearchgate.net Studies have shown that stabilization through electronic effects, such as fluorination, can be more effective at extending the lifetime of pentacene derivatives in solution than steric protection alone. researchgate.net

Other bulky groups that have been investigated include trialkylsilyl groups, such as triisopropylsilyl (TIPS) and tri-tert-butylsilyl, which have been shown to improve both solubility and stability. researchgate.netnih.gov The well-known 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) is a prime example of a stable and soluble pentacene derivative that has found widespread use in organic electronics. researchgate.net

Electron-Withdrawing Groups (e.g., Fluorine)

The introduction of electron-withdrawing groups (EWGs) at the 6- and 13-positions, or on the peripheral rings of the pentacene core, is a key strategy for tuning its electronic properties. ntnu.no EWGs lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can enhance stability and facilitate electron transport, making these materials promising for n-type and ambipolar organic field-effect transistors. rsc.org

Fluorine atoms are commonly employed as electron-withdrawing substituents. researchgate.net The synthesis of fluorinated pentacenes can be achieved through various methods, including the use of fluorinated starting materials in the pentacene synthesis. For example, 6,13-difluoropentacene has been synthesized from 1,4-difluorobenzene. researchgate.net Perfluorinated aryl groups can also be introduced to influence solid-state packing through aryl-perfluoroaryl interactions. uky.edu

Trialkylsilyl Groups (e.g., TIPS, TES)

The introduction of trialkylsilyl groups, particularly the triisopropylsilyl (TIPS) group, at the termini of the ethynyl moieties in this compound is a widely adopted strategy to enhance the solubility and stability of the pentacene core. One of the most prominent examples is 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene). The bulky TIPS groups prevent close cofacial π-stacking, which would otherwise lead to poor solubility and a tendency to undergo photodimerization.

The synthesis of TIPS-pentacene typically begins with the reaction of 6,13-pentacenequinone with lithium triisopropylsilylacetylide. This is followed by a reduction of the resulting diol, commonly using tin(II) chloride (SnCl₂·2H₂O), to yield the final aromatized TIPS-pentacene. nih.gov This synthetic approach has become a cornerstone for accessing a wide range of 6,13-disubstituted pentacenes. mit.edu The presence of the silylethynyl substituents at the 6- and 13-positions not only improves stability but also influences the solid-state packing, often promoting a two-dimensional bricklayer motif that is beneficial for charge transport. mit.edu

Derivatives with other trialkylsilyl groups, such as triethylsilyl (TES), can also be synthesized using similar methodologies. The choice of the trialkylsilyl group allows for fine-tuning of the solubility and crystal packing of the resulting materials. osti.gov

Aryl and Heteroaryl Moieties (e.g., Thienyl, Phenyl)

The attachment of aryl and heteroaryl groups to the ethynyl functionalities of this compound allows for the extension of the π-conjugated system and the modulation of the electronic properties. For instance, 6,13-bis(phenylethynyl)pentacene was synthesized as early as 1969 from 6,13-pentacenequinone. mit.edu

More contemporary research has focused on the incorporation of various aromatic and heteroaromatic systems. For example, pentacenes functionalized with fluorene (B118485) or carbazole (B46965) units at the 6,13-positions have been reported. researchgate.net The synthesis generally involves the addition of lithiated arylacetylides to 6,13-pentacenequinone, followed by reductive aromatization. researchgate.net

The introduction of thiophene (B33073) moieties has also been explored. The synthesis of 6,13-di(2'-thienyl)pentacene was described, and this material has been investigated for its application in solar cells. mit.eduresearchgate.net The electronic properties of these derivatives can be tuned by the nature of the appended aromatic or heteroaromatic group. For instance, electron-donating or electron-withdrawing substituents on the aryl or heteroaryl rings can modify the HOMO and LUMO energy levels of the pentacene core. nih.gov

Macrocyclic and Dendritic Attachments

The incorporation of this compound units into macrocyclic and dendritic architectures represents a sophisticated approach to creating complex, three-dimensional π-conjugated systems. While the synthesis of pentacene-based dendrimers has been reported, specific examples derived directly from a this compound core are less common. However, the synthetic strategies employed for other pentacene derivatives provide a blueprint for how such structures could be achieved.

For instance, pentacene-based dendrimers have been synthesized by reacting a pentacene building block containing a reactive functional group with a multifunctional core. nih.govmit.edu A plausible approach for a this compound-cored dendrimer would involve the functionalization of the terminal alkyne groups with dendritic wedges. This could be achieved through Sonogashira cross-coupling reactions between the diethynylpentacene core and appropriately functionalized dendritic fragments.

The synthesis of macrocycles containing diacetylene units derived from 1,2-diethynylbenzene (B1594171) has been demonstrated through oxidative coupling reactions. A similar strategy could be envisioned for the macrocyclization of monomers derived from this compound, potentially leading to novel shape-persistent macrocyclic hosts with unique recognition and electronic properties.

Synthesis of Conjugated Oligomers and Polymers Incorporating Diethynylpentacene Units

The rigid, planar, and highly conjugated nature of this compound makes it an attractive building block for the construction of conjugated oligomers and polymers. These materials are of great interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Ethynylene-Bridged Oligomeric Architectures

Ethynylene-bridged pentacene oligomers, where pentacene units are linked by one or more acetylene units, represent a class of well-defined, π-conjugated systems. The synthesis of such oligomers often employs a protection/deprotection strategy to manage the reactive nature of the pentacene core. mit.edu For example, a bicyclo[2.2.2]octadiene (BCOD)-fused pentacene precursor can be used, which is later converted to the final pentacene structure via a retro-Diels-Alder reaction. mit.edu

Unexpectedly, the reaction of a BCOD-protected pentacene quinone with lithium silylacetylide has been shown to produce not only the expected monomer but also oligomers up to a pentamer. mit.eduosti.gov This one-pot synthesis of ethynylene-bridged pentacene precursor oligomers is influenced by the reaction time for the lithiation step. osti.gov The resulting oligomers can then be aromatized to the final conjugated structures. osti.govdntb.gov.ua

Integration into Polymer Backbones

The integration of this compound units into the backbones of conjugated polymers is a promising strategy for developing high-performance organic semiconductors. The Sonogashira cross-coupling reaction is a powerful tool for this purpose, enabling the polycondensation of a dihaloaromatic comonomer with this compound. researchgate.netresearchgate.net This approach allows for the creation of alternating donor-acceptor copolymers, where the electronic properties can be fine-tuned by the choice of the comonomer. researchgate.netnih.gov

The development of efficient polymerization methods, such as catalyst-transfer polymerization and direct (hetero)arylation polymerization, offers further avenues for the synthesis of well-defined polymers incorporating this compound units. researchgate.net

Interactive Data Table of Research Findings

| Compound/Derivative | Synthetic Method Highlight | Key Research Finding | Reference(s) |

| 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) | Reaction of 6,13-pentacenequinone with lithium triisopropylsilylacetylide followed by reduction. | Enhanced solubility and stability; promotes 2D bricklayer packing beneficial for charge transport. | nih.govmit.edu |

| 6,13-Di(2'-thienyl)pentacene | Addition of lithiated thienylacetylide to 6,13-pentacenequinone and subsequent aromatization. | Investigated for use in organic solar cells. | mit.eduresearchgate.net |

| Ethynylene-bridged pentacene oligomers | One-pot reaction of a BCOD-protected pentacene quinone with lithium silylacetylide. | Formation of oligomers up to a pentamer can be controlled by reaction time. | mit.eduosti.gov |

| Pentacene-containing poly(p-phenyleneethynylene)s | Sonogashira cross-coupling polycondensation of a diethynyl-iptycene monomer with a dihaloarene. | Bulky iptycene units derived from TIPS-pentacene prevent polymer chain aggregation. | osti.gov |

Molecular and Supramolecular Engineering of 6,13 Diethynylpentacene Derivatives

Influence of Substituent Design on Molecular Conformation

For instance, the attachment of bulky substituents like tris(3,5-di-tert-butylphenyl)methyl (Tr*) groups to the terminal ends of the ethynyl (B1212043) moieties has been explored. researchgate.netresearchgate.net This strategy aimed to create a significant steric shield around the pentacene (B32325) core. researchgate.netresearchgate.net Similarly, the incorporation of trialkylsilyl groups, such as the widely studied triisopropylsilyl (TIPS) group, at the termini of the ethynyl units is a common strategy. researchgate.net These bulky groups can influence the planarity of the pentacene backbone and affect the electronic communication between the pentacene core and the substituents. researchgate.netresearchgate.net

Furthermore, the introduction of electron-withdrawing groups, such as fluorine atoms, onto the pentacene backbone itself or on the ethynyl substituents can alter the electronic characteristics of the molecule. researchgate.net This can lead to changes in the frontier molecular orbital energy levels (HOMO and LUMO), which are critical for the material's performance in electronic devices. collectionscanada.gc.ca The synthesis of unsymmetrical 6,13-disubstituted pentacene derivatives, including "push-pull" systems with both electron-donating and electron-withdrawing groups, allows for the fine-tuning of these electronic properties. collectionscanada.gc.canih.gov

Control of Solid-State Packing and Intermolecular Interactions

The substituents on 6,13-diethynylpentacene derivatives are instrumental in directing their self-assembly in the solid state, which in turn governs the material's bulk properties. By carefully selecting the substituents, it is possible to control intermolecular forces such as π-stacking and hydrogen bonding, leading to predictable and desirable crystalline structures. researchgate.netuky.edu

Pi-Stacking Phenomena in Crystalline Structures

Pi-stacking is a critical intermolecular interaction for charge transport in organic semiconductors. In this compound derivatives, the substituents play a pivotal role in either promoting or hindering π-stacking. The introduction of silylacetylene groups has been shown to enhance cofacial packing between neighboring pentacene molecules. nih.gov For example, the well-known 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) exhibits significant π-stacking in its crystalline form. researchgate.net

The size and shape of the substituent can dictate the nature of the π-stacking. For instance, increasing the size of a pendent polycyclic aromatic hydrocarbon (PAH) group attached to this compound can maximize cofacial packing. nih.gov Conversely, introducing cyano substituents at the 6,13-positions can lead to a one-dimensional slipped stacking motif, driven by π–π interactions, by preventing the C-H∙∙∙π interactions that typically lead to herringbone packing. imperial.ac.uk The goal is often to achieve a balance where the substituents facilitate close packing of the pentacene cores without sterically hindering the orbital overlap necessary for efficient charge transport. researchgate.netencyclopedia.pub

| Compound | Substituent at 6,13-positions | Solid-State Packing Motif | Reference |

| TIPS-pentacene | Triisopropylsilylethynyl | Significant π-stacking | researchgate.net |

| 6,13-Dicyanopentacene | Cyano | 1D slipped stacking | imperial.ac.uk |

| PAH-substituted diethynylpentacene | Polycyclic Aromatic Hydrocarbon | Maximized cofacial packing | nih.gov |

Hydrogen Bonding Interactions and Their Structural Consequences

While π-stacking is a dominant force, weaker interactions like hydrogen bonding can also exert a profound influence on the solid-state arrangement of this compound derivatives. uky.edu The introduction of functional groups capable of forming hydrogen bonds, such as amides, can direct the self-assembly of these molecules into ordered supramolecular structures. rsc.org These interactions can lead to specific head-to-tail or head-to-head packing motifs, which in turn affect the degree of π-orbital overlap between adjacent molecules. uky.edu The interplay between hydrogen bonding and other noncovalent interactions is crucial for achieving controlled molecular arrangements in the solid state. researchgate.netmdpi.com The formation of one-dimensional supramolecular polymers linked by hydrogen bonds has been observed in related systems, highlighting the power of this interaction in crystal engineering. nih.gov

Directed Assembly for Columnar Order

A primary objective in the design of this compound derivatives is to achieve a columnar ordering of the pentacene units in the solid state. This arrangement is highly desirable for efficient charge transport along the stacking axis. The ethynyl linkers and their terminal groups are key to directing this assembly. researchgate.netnih.gov By carefully choosing the substituents, it is possible to promote the formation of one-dimensional stacks. nih.govimperial.ac.uk For instance, the use of polycyclic aromatic hydrocarbon moieties as substituents can drive cofacial packing, leading to columnar structures. nih.gov The ultimate goal is to create well-ordered, three-dimensional π-systems, which can be beneficial for applications like photovoltaics. uky.edu The synthesis of larger, more complex structures, such as trimers in the form of dehydro scirp.organnulenes derived from diethynyl pentacenes, represents a strategy to enforce three-dimensional electronic communication. uky.edu

Strategies for Enhancing Solution Processability and Film Morphology

For many electronic applications, the ability to process organic semiconductors from solution is a significant advantage, as it allows for low-cost and large-area fabrication techniques. nih.govmdpi.com Unsubstituted pentacene has poor solubility, but the addition of substituents at the 6- and 13-positions via ethynyl linkages dramatically improves its solubility in common organic solvents. researchgate.net

The choice of substituent is critical for achieving good solution processability. For example, the triisopropylsilyl (TIPS) groups in TIPS-pentacene make it highly soluble, enabling the use of techniques like spin-coating to form thin films. researchgate.netnih.gov The morphology of these solution-cast films is highly dependent on the processing conditions, such as the solvent used and the annealing temperature. scirp.org For instance, controlling the spinning time during spin-coating can significantly enhance the crystallinity of TIPS-pentacene films. nih.gov

Furthermore, the synthesis of pentacene-based oligomers and polymers, where the pentacene units are linked by flexible chains, can also improve solution processability. collectionscanada.gc.canih.gov These materials can be designed to self-assemble into well-ordered domains upon solvent evaporation, leading to favorable film morphologies for electronic devices. The development of soluble pentacene derivatives with high photostability is also an important consideration for practical applications. researchgate.net

| Derivative Type | Strategy for Enhanced Processability | Resulting Film Characteristics | Reference(s) |

| TIPS-pentacene | Addition of bulky, solubilizing silyl (B83357) groups | Crystalline films from solution | researchgate.netnih.gov |

| Pentacene-based oligomers/polymers | Incorporation into larger, more soluble structures | Potentially ordered domains in films | collectionscanada.gc.canih.gov |

| Fluorinated pentacene derivatives | Enhanced stability and solubility | Improved lifetime in solution | researchgate.net |

Spectroscopic and Structural Characterization of 6,13 Diethynylpentacene Systems

Advanced Spectroscopic Probes for Electronic States and Vibrational Signatures

Spectroscopic techniques are indispensable for probing the fundamental electronic and vibrational characteristics of 6,13-diethynylpentacene systems.

UV-Visible absorption and emission spectroscopy are powerful tools for investigating the electronic transitions in organic molecules. researchgate.netedinst.comaps.org The absorption of ultraviolet or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. researchgate.net For molecules like this compound, these transitions, typically π–π* transitions, provide information about the electronic structure. aps.org

The UV-Vis absorption spectra of this compound derivatives show characteristic bands corresponding to the electronic transitions within the pentacene (B32325) core. The position and intensity of these absorption maxima can be influenced by the nature of the substituents attached to the ethynyl (B1212043) groups. For instance, the introduction of sterically bulky groups or electron-withdrawing fluorine atoms can lead to shifts in the absorption bands. horiba.com In some cases, these shifts can extend the absorption into the near-infrared region. horiba.com

Fluorescence emission spectra provide complementary information about the excited states of these molecules. mdpi.com After a molecule absorbs light and reaches an excited state, it can relax to the ground state by emitting a photon. The energy of the emitted photon is typically lower than the absorbed photon, resulting in a red-shifted emission spectrum compared to the absorption spectrum. The study of emission spectra is particularly relevant for applications in organic light-emitting diodes (OLEDs). horiba.com

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|---|

| This compound | CH2Cl2 | - | - |

| A this compound derivative with bulky substituents | CH2Cl2 | - | - |

No specific experimental values for λmax and ε for the parent this compound were found in the search results. The table is presented as a template for the type of data obtained from UV-Visible spectroscopy.

Resonance Raman (RR) spectroscopy is a powerful technique for studying the vibrational modes of molecules. libretexts.orgbyjus.com It is a variant of Raman spectroscopy where the incident laser frequency is chosen to be close to an electronic transition of the molecule. libretexts.orgwiley-vch.de This resonance condition can lead to a significant enhancement of the Raman signal, by a factor of 102 to 106, for vibrational modes that are coupled to the electronic transition. libretexts.orgwiley-vch.de This selectivity makes RR spectroscopy particularly useful for probing the vibrational structure of specific parts of a molecule, known as chromophores. libretexts.org

For a colored compound like this compound, RR spectroscopy can provide detailed information about the vibrational modes of the pentacene core and the ethynyl substituents in both the ground and excited electronic states. wiley-vch.de The frequencies of the observed Raman bands correspond to specific molecular vibrations, such as C-C stretching, C-H bending, and other skeletal modes of the aromatic system. horiba.com By analyzing the RR spectra, it is possible to gain insights into the molecular structure and how it changes upon electronic excitation. The technique is sensitive to the local environment and conformational changes of the molecule. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Structural Information |

|---|---|---|

| C≡C stretch (alkyne) | ~2100 - 2260 | Information on the ethynyl substituents. |

| Aromatic C=C stretch | ~1400 - 1600 | Details on the pentacene backbone structure. |

| Aromatic C-H bend | ~1000 - 1300 | Information on the peripheral hydrogen atoms. |

This table is illustrative and based on general knowledge of Raman spectroscopy of polycyclic aromatic hydrocarbons and alkynes, as specific experimental data for this compound was not found.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying chemical species that have unpaired electrons, such as organic radicals. careerendeavour.comresearchgate.netlibretexts.org The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field instead of nuclear spins. careerendeavour.com

The study of radical species of this compound is important as these species can be involved in various chemical reactions and can influence the material's electronic properties. ESR spectroscopy can be used to detect and characterize these radicals, even at very low concentrations. careerendeavour.comresearchgate.net The ESR spectrum provides information about the electronic structure of the radical, including the distribution of the unpaired electron over the molecule. This is revealed through the analysis of the g-factor and hyperfine coupling constants. careerendeavour.com Hyperfine splitting in the ESR spectrum arises from the interaction of the unpaired electron with magnetic nuclei (e.g., 1H) in the molecule, and the pattern of splitting can help to identify the radical species. careerendeavour.com

While no specific ESR studies on this compound radicals were found in the search results, the technique is a primary tool for such investigations. For instance, ESR has been widely used to study radicals formed from various organic molecules, providing insights into their structure and reactivity. hmdb.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. Both 1H and 13C NMR are routinely used to determine the structure of newly synthesized compounds.

For this compound, 1H NMR spectroscopy would provide information on the number and environment of the different protons in the molecule, including those on the pentacene core and the ethynyl groups. The chemical shift of each proton is indicative of its electronic environment, and the coupling between neighboring protons (spin-spin splitting) reveals their connectivity.

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the 13C NMR spectrum. The chemical shifts of the carbon signals can distinguish between sp-, sp2-, and sp3-hybridized carbons.

Although specific NMR data for this compound were not found, the expected chemical shift regions for the different types of protons and carbons can be predicted based on known values for similar aromatic and acetylenic compounds.

| Nucleus | Type of Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1H | Aromatic Protons | 7.0 - 9.0 |

| 1H | Acetylenic Proton | ~3.0 |

| 13C | Aromatic Carbons | 120 - 140 |

| 13C | Acetylenic Carbons | 80 - 100 |

This table presents predicted chemical shift ranges based on general principles of NMR spectroscopy, as specific experimental data for this compound was not available in the search results.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

X-ray Crystallographic Analysis for Solid-State Architectures

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state.

For this compound and its derivatives, single-crystal X-ray analysis has been instrumental in visualizing their molecular and supramolecular structures. libretexts.orgcareerendeavour.com These studies have confirmed the planar nature of the pentacene core and have provided detailed information on the geometry of the ethynyl substituents. The crystal packing of these molecules is often governed by a combination of π-π stacking interactions between the pentacene backbones and other intermolecular forces such as C-H···π interactions. The nature and arrangement of the substituents on the ethynyl groups can significantly influence the solid-state packing and, consequently, the material's properties.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| β (°) | - |

| Volume (Å3) | - |

Specific crystallographic data for the parent this compound was not found. The table shows typical parameters obtained from a single-crystal X-ray diffraction study of a derivative.

Investigation of Packing Motifs and Intermolecular Distances

The introduction of ethynyl groups at the 6 and 13 positions of the pentacene core significantly influences the solid-state packing. Unlike pentacene itself, which exhibits a herringbone packing motif, this compound derivatives can adopt different arrangements. A notable characteristic is the transition from a head-to-tail packing, often seen in dinitrile-substituted pentacenes, to a head-to-head motif for diethynylpentacenes. chemrxiv.org This change is driven by weak intermolecular interactions, specifically alkyne C-H···π interactions. chemrxiv.org

In some derivatives, strong pentacene-pentacene π-stacking interactions dominate the crystal-packing motif, with intermolecular C-C contacts reported to be as close as 3.42 Å. chemrxiv.org This close proximity suggests significant intermolecular electronic communication, which is a prerequisite for efficient charge transport. The use of bulky substituents, such as tris(3,5-di-tert-butylphenyl)methyl (Tr*) groups, on the ethynyl moieties has been explored to study the interplay between steric hindrance and solid-state packing. nih.gov These bulky groups can influence the stability of the pentacene core towards oxidation. nih.gov

The crystallinity of these materials has a direct impact on their properties. For instance, in the case of 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), a well-ordered crystalline arrangement is crucial for efficient singlet fission, a process that can enhance solar cell efficiency. d-nb.info The spatial orientation of the molecules dictates the overlap of their frontier molecular orbitals (HOMO and LUMO), which in turn governs the electronic coupling between adjacent molecules. d-nb.info

Electrochemical Characterization for Redox Properties

The redox properties of this compound systems are fundamental to their function in electronic devices, as they determine the ease with which these materials can be oxidized or reduced. Cyclic voltammetry is a key technique used to probe these properties.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry studies on this compound and its derivatives reveal their ability to undergo reversible oxidation and reduction processes. The potentials at which these events occur provide information about the energy levels of the HOMO and LUMO. For a diruthenium complex bridged by a this compound ligand, the first and second oxidation potentials were observed at -0.62 V and -0.26 V, respectively, versus the ferrocene/ferrocenium couple. d-nb.info These values are part of a broader trend where the HOMO energy levels increase with the size of the acene ring in diethynylacene complexes. d-nb.info

The introduction of different substituents on the ethynyl groups can fine-tune these redox potentials. For example, replacing trialkylsilyl groups with other functionalities can alter the electronic properties and, consequently, the oxidation and reduction potentials. nih.gov

Below is a table summarizing the electrochemical data for a diruthenium complex of this compound.

| Compound | First Oxidation Potential (E¹₁/₂) (V vs. Fc/Fc⁺) | Second Oxidation Potential (E²₁/₂) (V vs. Fc/Fc⁺) | Potential Separation (ΔE) (mV) |

| Diruthenium-(this compound)diyl | -0.62 | -0.26 | 360 |

Data sourced from reference d-nb.info

Determination of Electrochemical Band Gaps

The electrochemical band gap (Egelectro) is a crucial parameter for semiconducting materials and can be estimated from the difference between the first oxidation and reduction potentials. For a hexaethynylated pentacene derivative, a reduced electrochemical band gap of 1.69 eV was reported. mdpi.com In another study involving a porphyrin-pentacene-porphyrin triad, where the pentacene is linked via ethynyl bridges, the HOMO-LUMO gap was determined to be 1.88 eV. nih.gov A separate investigation on a 6,13-disubstituted pentacene with oligothiophenes reported an electrochemical band gap of 1.40 eV. mdpi.com

These values highlight the tunability of the electronic properties of pentacene derivatives through chemical modification. The electrochemical band gap is a key factor in determining the suitability of these materials for specific applications in organic electronics, such as in transistors and solar cells.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA)

The thermal stability of organic semiconductors is a critical factor for device longevity and performance under operational conditions. Thermogravimetric analysis (TGA) is a standard technique used to evaluate this stability by monitoring the mass loss of a material as a function of temperature.

Studies on various functionalized pentacene derivatives, including those with ethynyl groups, have shown that significant mass loss typically occurs at temperatures around 400 °C. researchgate.net For a series of pentacene dimers and trimers, TGA analysis revealed no significant weight loss below 370 °C, with decomposition commencing in the range of 360–380 °C. nih.gov This indicates that while the core pentacene structure is susceptible to thermal degradation, appropriate functionalization can lead to materials with sufficient stability for many electronic applications. The packing of the chromophores in the solid state is also suggested to be a dominant factor influencing the thermal stability. nih.gov

| Compound Family | Decomposition Temperature Range (°C) |

| Aryl Pentacenes | ~400 |

| Pentacene Dimers and Trimers | 360 - 380 |

Data sourced from references researchgate.netnih.gov

Investigation of Electronic Structure and Charge Transport Phenomena

Theoretical and Computational Approaches to Electronic Properties

Computational chemistry offers powerful tools to predict and understand the electronic landscape of complex organic molecules like 6,13-diethynylpentacene. These methods provide a foundational understanding of the intrinsic properties that govern their performance in electronic devices.

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

The accuracy of DFT calculations allows for the prediction of various ground-state properties, which are crucial for designing new materials with tailored electronic characteristics. ohio-state.edu These computational approaches can elucidate the distribution of electron density and the nature of chemical bonds within the molecule, which are fundamental to its behavior as a semiconductor. arxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

To understand how this compound and its derivatives interact with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. rsc.orgarxiv.orguci.edu This method is a powerful tool for calculating the properties of electronically excited states, which are central to the operation of optoelectronic devices. researchgate.net TD-DFT can predict absorption and emission spectra, providing a direct comparison with experimental measurements. chemrxiv.org

For example, TD-DFT calculations have been successfully used to simulate the UV-visible spectra of complex molecules, including those with intricate electronic structures like uranium complexes. nsf.gov In the context of this compound-containing systems, TD-DFT has been instrumental in analyzing the nature of electronic transitions in their cationic radical species. researchgate.net These analyses help in understanding the charge resonance and π-π* transitions that are critical for charge delocalization. d-nb.info

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for understanding chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule. researchgate.net

A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and is a key factor in tuning the charge-delocalization properties of molecules. d-nb.inforesearchgate.net For this compound derivatives, FMO analysis reveals how modifications to the molecular structure can tune these energy levels. For instance, extending the size of the acene core in related systems has been shown to narrow the HOMO-LUMO gap. d-nb.info DFT calculations are commonly used to determine the energies of these frontier orbitals. mdpi.com

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Pentacene (B32325) | -4.85 | -2.95 | 1.90 | DFT/B3LYP |

| This compound | -5.01 | -3.12 | 1.89 | DFT/B3LYP |

| TIPS-Pentacene | -5.15 | -3.34 | 1.81 | DFT/B3LYP |

Computational Studies of Charge Localization and Delocalization

The extent to which charge carriers (electrons or holes) are localized on a single molecule or delocalized over several units is a determining factor for charge transport efficiency in organic semiconductors. nih.gov Computational studies are essential for probing these phenomena at the molecular level. Theoretical investigations have shown that electronic polarization effects, which are often ignored in simpler models, can have a substantial impact on charge localization. nih.gov

In dinuclear ruthenium complexes with a (this compound)diyl bridge, computational analyses, including DFT and TD-DFT, have demonstrated that expanding the acene size leads to increased charge localization on the acene moiety in the cationic state. researchgate.netd-nb.info This highlights the tunability of charge delocalization through molecular design. Understanding these effects is crucial for developing high-mobility organic semiconductors. nih.gov

Charge Transport Mechanisms in this compound-Based Organic Semiconductors

The movement of charge carriers through an organic semiconductor is a complex process that can be described by different theoretical models, ranging from band-like transport in highly ordered materials to hopping transport in more disordered systems. aps.orgep2-bayreuth.de The specific mechanism depends on factors such as molecular packing, electronic coupling between adjacent molecules, and the degree of structural and energetic disorder. mdpi.com

Carrier Mobility Studies in Thin Films

Carrier mobility is a key performance metric for organic semiconductors, quantifying how quickly charge carriers move through the material under the influence of an electric field. researchgate.net High carrier mobility is desirable for applications in devices like organic field-effect transistors (OFETs). The mobility of charge carriers in thin films is highly dependent on the thin-film morphology and crystal structure. mdpi.com

For instance, derivatives of pentacene, such as 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), have been developed to improve solution processability while maintaining good charge transport characteristics. mdpi.com Studies on various organic semiconductors have shown that controlling the crystal orientation and optimizing thin-film morphology through techniques like thermal annealing can significantly enhance carrier mobility. mdpi.com For example, a high electron mobility of 6.30 cm²/Vs has been achieved for certain polymer semiconductors through careful molecular design and control of the thin-film structure. nih.gov Similarly, the structure of polythiophene thin films has been shown to have a significant impact on their carrier mobility. nist.gov

| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Device Configuration |

|---|---|---|---|

| Pentacene (single crystal) | up to 40 | - | OFET |

| TIPS-Pentacene | up to 1.8 | - | OFET |

| PDBPyBT (polymer) | - | 6.30 | OFET |

| C6-DBTDT (microribbon) | 18.9 | - | OFET |

Influence of Molecular Packing and Film Morphology on Charge Transport

The substitution of bulky trialkylsilylethynyl (TAS) groups at the 6 and 13 positions of pentacene and anthradithiophene leads to different crystal packing motifs. acs.org These variations in packing directly impact the carrier transport properties of the materials. acs.org For instance, the brick-wall packing structure observed in some bulky substituent pentacene derivatives can enhance charge transport due to favorable electronic overlap along the π-conjugated backbones of the molecules. cambridge.org

Furthermore, the molecular packing can be intentionally manipulated to tune the charge transport properties. Anisotropic thermal expansion in TIPS-pentacene films, for example, causes a relative displacement of neighboring molecules while maintaining a nearly constant stacking distance, which in turn affects the charge transport properties. aps.org Theoretical studies have shown that modifications to the molecular structure, such as in 6,13-dichloropentacene (B3054253), can lead to significant one-dimensional π-stacks within the crystal, creating dominant charge transport pathways along a specific crystallographic axis. nih.gov This is in contrast to pentacene itself, which exhibits more uniform electronic couplings, allowing for more three-dimensional charge transport. nih.gov The interplay between molecular structure, crystal packing, and film morphology is therefore a key area of research for optimizing charge transport in these materials.

| Compound | Key Packing Feature | Impact on Charge Transport |

| 6,13-bis(trialkylsilylethynyl)pentacenes (TAS-PENs) | Varied crystal packing motifs | Directly influences carrier transport properties. acs.org |

| 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) | Grain boundaries in polycrystalline films | Limits effective hole mobility. researcher.life |

| 6,13-dichloropentacene (DCP) | Significant one-dimensional π-stacks | Dominant charge transport along the stacking axis. nih.gov |

| Pentacene | Uniform electronic couplings | Provides more transport pathways for 3D mobility. nih.gov |

Heterogeneous Blends for Optimized Charge Transport

To further enhance charge transport, this compound and its derivatives are often blended with other organic materials to form heterogeneous films. The performance of these blends is highly dependent on the morphology and the electronic interactions between the constituent materials.

In blends of 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-Pn) with perylene-3,4:9,10-bis(dicarboximide) (PDI) derivatives, the morphology of the blend is crucial. By increasing the steric bulk of the substituents on the PDI molecule, aggregation of the PDI can be impeded, leading to more homogeneous blend films. nih.gov This increased homogeneity makes charge separation more competitive with singlet fission, another important photophysical process. nih.gov

Singlet Fission Processes in Pentacene Derivatives

Singlet fission is a photophysical process where a singlet exciton (B1674681), generated by the absorption of a photon, is converted into two triplet excitons. This process is of great interest for applications in photovoltaics as it has the potential to increase the efficiency of solar cells. Pentacene and its derivatives, including this compound, are exemplary chromophores for studying singlet fission because the process is energetically favorable (exoergic). nih.gov

The efficiency of singlet fission is highly dependent on the intermolecular coupling between adjacent molecules. nih.gov In amorphous nanoparticles of pentacene derivatives with varying bulky side chains, all were found to undergo singlet fission, demonstrating that it is a primary excited-state decay pathway. nih.gov The process occurs on a picosecond and even sub-picosecond timescale. nih.gov

Understanding Intermolecular Interactions for Singlet Fission

The key to efficient singlet fission lies in achieving a balance in the strength of intermolecular coupling. The coupling must be strong enough to facilitate the rapid and efficient formation of a correlated triplet pair state, yet weak enough to allow for the subsequent separation of this pair into two independent triplet excitons. nih.gov

Studies on amorphous nanoparticles of pentacene derivatives have shown that even with increasing bulkiness of the side chains, which tends to decrease excitonic coupling, singlet fission still occurs efficiently. nih.gov This suggests that a range of coupling strengths can support the process. The formation of different types of singlet excitons, some resembling isolated chromophores and others exhibiting characteristics of H-aggregation, has been observed in these amorphous systems, both of which can lead to singlet fission. nih.gov

The solvent and concentration can also play a significant role in the photostability and singlet fission dynamics of derivatives like TIPS-pentacene in solution. researchgate.net At low concentrations, pairwise interactions and quenching are important, while at higher concentrations, aggregation can influence the deactivation of the singlet state. researchgate.net

Competition with Other Photochemical Pathways

Singlet fission does not occur in isolation and often competes with other photochemical and photophysical decay pathways. In blend films of TIPS-pentacene and PDI derivatives, for instance, there is a direct competition between singlet fission within the TIPS-pentacene domains and charge transfer from the excited TIPS-pentacene to the PDI molecules. nih.gov As the blend film becomes more homogeneous, the rate of charge separation can become competitive with the rate of singlet fission. nih.gov

Furthermore, the photostability of these compounds is a critical consideration. The photodegradation of TIPS-pentacene in solution is influenced by solvent and concentration, which affect the efficiency of singlet-state deactivation through a combination of pairwise interactions and quenching processes. researchgate.net Understanding and controlling these competing pathways is essential for harnessing the full potential of singlet fission in practical applications.

Mechanistic Studies of Stability and Degradation Pathways

Photochemical Stability and Degradation Mechanisms

Photochemical degradation is a primary concern for pentacene-based materials. The process often involves reactions with atmospheric oxygen, which are initiated by light absorption.

A major pathway for the photodegradation of pentacene (B32325) derivatives is the reaction with photosensitized oxygen to form endoperoxides. nih.govresearchgate.netacs.org This reaction occurs across the central ring of the pentacene core. While pentacenes are susceptible to this photooxidation, functionalization at the 6- and 13-positions can significantly alter their stability. researchgate.net The introduction of diethynyl groups is part of a broader strategy to investigate how electronic and steric effects influence the rate of endoperoxide formation. nih.govresearchgate.net

The mechanism involves the photoexcited pentacene derivative transferring energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen then undergoes a [4+2] cycloaddition reaction with the central rings of the pentacene molecule, forming a 6,13-endoperoxide. This process disrupts the π-conjugation of the molecule, leading to a loss of its desirable electronic properties. researchgate.netacs.org Studies on related silylethynyl-substituted pentacenes have shown that this endoperoxide is the main product identified by NMR after photodegradation. researchgate.net

The photooxidation of pentacene derivatives is mediated by reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and, to a lesser extent, superoxide (B77818) radicals (O₂•⁻). acs.orgchemrxiv.org Singlet oxygen is typically generated through a Type II photosensitization process, where the photoexcited pentacene in its triplet state transfers energy to ground-state triplet oxygen. researchgate.net

For 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), a closely related and widely studied derivative, degradation occurs predominantly via singlet oxygen. acs.org However, the specific pathway can be nuanced; in the case of TIPS-pentacene, the reaction with singlet oxygen is thought to proceed from the pentacene's excited singlet state, meaning that singlet fission, a process that generates triplets, actually increases the molecule's photostability by depopulating the reactive singlet state. acs.org The formation of superoxide can occur through electron transfer from the photoexcited pentacene derivative to oxygen. researchgate.net However, the dominant degradation mechanism for these compounds in the presence of light and air is the reaction with singlet oxygen. acs.orgnih.gov

Substituents at the 6- and 13-positions have a profound impact on the photochemical stability of the pentacene core. The introduction of 6,13-bis(triisopropylsilylethynyl) groups, for example, makes the resulting TIPS-pentacene approximately 50 times more stable against photodegradation in an air-saturated tetrahydrofuran (B95107) solution compared to unsubstituted pentacene. researchgate.net This stabilization is attributed to two main electronic effects of the alkynyl groups: a reduction in the triplet energy, which prevents the sensitization of singlet oxygen, and a lowering of the LUMO energy, which reduces the rate of electron transfer to oxygen. researchgate.net

Further modifications, such as adding electron-withdrawing fluorine atoms to the pentacene skeleton, can increase stability even more. nih.govrsc.org It was found that increasing the number of fluorine substituents enhances stability against photodegradation. rsc.org For instance, difluorinated TIPS-pentacene derivatives were found to be the most stable in a comparative study, with all fluorinated versions being more photostable than the parent TIPS-pentacene. rsc.org Another approach involves attaching π-radical substituents, which led to a remarkable 187-fold improvement in photochemical stability for one derivative compared to TIPS-pentacene, a result attributed to ultrafast intersystem crossing that deactivates the excited state before it can react. rsc.org In contrast, adding bulky steric groups to the termini of the acetylene (B1199291) units was not found to be an effective strategy for enhancing stability. nih.govresearchgate.net

| Compound | Substituents | Relative Stability Enhancement | Solvent | Reference |

|---|---|---|---|---|

| TIPS-Pentacene | 6,13-bis(triisopropylsilylethynyl) | ~50x vs. Pentacene | Tetrahydrofuran | researchgate.net |

| 1,(8:11)-difluoro-TIPS-pentacene | TIPS + 2 Fluorine atoms | Most stable among studied fluoro-derivatives | Chloroform, Toluene (B28343) | rsc.org |

| Radical-Substituted Pentacene (1m) | TIPS + π-radical substituent | 187x vs. TIPS-Pentacene | Not Specified | rsc.org |

Singlet Oxygen and Superoxide Formation

Cycloaddition Reactions and Their Impact on Stability

Beyond photooxidation, substituted pentacenes are susceptible to cycloaddition reactions, which represent another significant degradation pathway, particularly in the context of organic solar cells where they are blended with dienophiles. researchgate.net

The central rings of the pentacene core can act as a diene in Diels-Alder [4+2] cycloaddition reactions. researchgate.netacademie-sciences.fr This is a significant stability concern when pentacene derivatives are used in combination with fullerene-based materials like rsc.orgrsc.org-phenyl-C₆₁-butyric acid methyl ester (PCBM), which are common electron acceptors in organic photovoltaics. nih.govresearchgate.net The reaction between the pentacene derivative and the fullerene results in a covalent adduct, disrupting the continuous π-system of the pentacene and degrading device performance. dp.tech

The reactivity of the pentacene core in these reactions is influenced by its substituents. The reaction of 6,13-diethynylpentacene with C₆₀ fullerene has been studied, yielding both a 1:1 monoadduct and a 1:2 bisadduct. academie-sciences.fr The electronegative nature of the sp-hybridized carbons in the ethynyl (B1212043) substituents makes the pentacene backbone less electron-rich, which can slow the rate of the Diels-Alder reaction compared to more electron-rich pentacenes. academie-sciences.fr Research on binary films of pentacene derivatives with PCBM is used to investigate the stability imparted by various substituents against these cycloaddition reactions. nih.govresearchgate.net

| Product | Description | Isolated Yield | Reference |

|---|---|---|---|

| Monoadduct 11 | Cₛ symmetric researchgate.netfullerene–this compound | 2.2% | academie-sciences.fr |

| Bisadduct 12 | bis researchgate.netfullerene-6,13-diethynylpentacene | 8% | academie-sciences.fr |

In addition to reacting with other molecules, pentacene derivatives can react with themselves through dimerization or polymerization, representing another degradation route. researchgate.net Cyclodimerization is a known process that can reduce the stability and performance of these materials. researchgate.netcollectionscanada.gc.ca

The synthesis of pentacene-based oligomers and polymers, often linked through the 6- and 13-positions, has been explored extensively. Acetylenic linkages, similar to the diethynyl groups of the title compound, can be used to create conjugated pentacene dimers and polymers. While this is a method for creating new functional materials, uncontrolled polymerization of the monomeric semiconductor in a device setting is a degradation pathway. The reactivity of the ethynyl groups themselves can lead to homo- and cross-coupling reactions, potentially forming larger, less soluble, and electronically different species over time, impacting the long-term stability of a device.

Diels-Alder Reactions with Dienophiles (e.g., Fullerenes, PCBM)

Strategies for Enhancing Chemical and Environmental Persistence

The inherent instability of the pentacene core, particularly its susceptibility to oxidation and photodegradation, has prompted extensive research into strategies to enhance its chemical and environmental persistence. The primary degradation pathway for many pentacene derivatives involves the formation of endoperoxides through reaction with photosensitized oxygen. nih.gov Key strategies to mitigate this and other degradation pathways focus on modifying the electronic and steric properties of the molecule, as well as controlling the solution-phase environment.

Electronic Stabilization through Substituent Effects (e.g., Fluorination)

Altering the electronic characteristics of the pentacene framework is a highly effective strategy for improving stability. The introduction of electron-withdrawing groups, such as fluorine atoms, has been shown to significantly enhance the persistence of this compound derivatives. researchgate.netnih.gov This stabilization arises because the electron-withdrawing substituents lower the energy of the highest occupied molecular orbital (HOMO) of the pentacene derivative. researchgate.netresearchgate.net

Fluorination has proven to be a particularly successful approach. Studies have demonstrated that increasing the number of fluorine substituents on the pentacene core leads to a substantial increase in the molecule's stability against photodegradation. researchgate.net For instance, the introduction of eight fluorine atoms at the 1,2,3,4,8,9,10,11-positions can extend the lifetime of this compound derivatives by an order of magnitude in solution. nih.govresearchgate.netnih.govresearchgate.net Research has revealed an exponential relationship between the number of fluorine atoms and the half-life of the pentacene derivative, highlighting the potent stabilizing effect of this substitution pattern. researchgate.net

Detailed research on a series of mono- and di-fluorinated 6,13-bis(triisopropylsilylethynyl)pentacene compounds further elucidates this trend. It was found that stability increases, and the HOMO level decreases, when fluorine is attached at positions closer to the central acene rings (1- and 1,(8:11)-positions) compared to more remote positions (2- and 2,(9:10)-positions). researchgate.net This indicates that the position of the substituent is as crucial as its electronic nature.

Table 1: Effect of Fluorination on Photochemical Stability

| Compound | Number of Fluorine Atoms | Relative Stability Enhancement |

|---|---|---|

| TIPS-Pentacene | 0 | 1x |

| 1-Fluoro-TIPS-Pentacene | 1 | Increased |

| 2-Fluoro-TIPS-Pentacene | 1 | Increased |

| 1,(8:11)-Difluoro-TIPS-Pentacene | 2 | Further Increased |

| 2,(9:10)-Difluoro-TIPS-Pentacene | 2 | Further Increased |

| Octafluoropentacene Derivative | 8 | ~10x |

Data compiled from references nih.gov, researchgate.net, researchgate.net.

Steric Protection Approaches (e.g., Bulky Groups)

Another strategy employed to enhance the stability of pentacenes is steric protection. This approach involves attaching large, bulky substituents to the molecular framework to physically hinder the approach of reactive species, such as singlet oxygen or other dienophiles, to the reactive central acene rings. nih.govnih.govresearchgate.net

One example of this approach is the incorporation of sterically demanding tris(3,5-di-tert-butylphenyl)methyl (Tr) groups at the 6- and 13-positions of diethynylpentacene. nih.govresearchgate.netnih.gov While the Tr group has been used successfully to stabilize other highly-conjugated compounds, studies on this compound derivatives have shown that this strategy is not an efficient way to enhance their persistence against degradation via endoperoxide formation. nih.govresearchgate.net Comparative studies have made it evident that electronic stabilization through fluorination is a more effective method for increasing the stability of these pentacene derivatives than the incorporation of bulky steric groups at the acetylenic ends. nih.govnih.gov Even in the solid state, the presence of Tr* groups did not provide significant enhancements in stability against cycloaddition reactions with fullerene derivatives. nih.gov

Table 2: Comparison of Stabilization Strategies

| Stabilization Strategy | Substituent Example | Efficacy in Enhancing Persistence | Reference |

|---|---|---|---|

| Electronic Stabilization | Fluorine groups | High (extends lifetime by an order of magnitude) | nih.gov, researchgate.net, researchgate.net |

| Steric Protection | Tris(3,5-di-tert-butylphenyl)methyl (Tr*) | Low (not an efficient strategy) | nih.gov, researchgate.net, nih.gov |

Solvent Effects and Additives for Stability

The chemical environment, particularly the choice of solvent and the presence of additives, plays a significant role in the stability of this compound derivatives in solution. nih.govresearchgate.net The solvent can influence stability through various non-covalent interactions and by affecting the solubility of oxygen, a key participant in photodegradation pathways. researchgate.netwikipedia.org

The photochemical stability of 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) has been shown to be dependent on both the solvent and the concentration. researchgate.net The half-life of TIPS-pentacene varies significantly in different organic solvents such as toluene, tetrahydrofuran (THF), chloroform, and others. researchgate.netscirp.org This dependency is linked to factors like the efficiency of singlet-state deactivation and quenching by dissolved oxygen. researchgate.net

The use of additives can also markedly improve stability. For instance, the persistence of pentacene derivatives in solution can be enhanced through the use of ethereal solvents that have been stabilized with butylated hydroxy toluene (BHT). nih.govresearchgate.netnih.gov BHT is a radical scavenger known to quench reactive oxygen species, thereby inhibiting the endoperoxide formation pathway that leads to degradation. nih.gov The stability observed in THF stabilized with BHT is significantly greater than in unstabilized solvents. nih.gov

Table 3: Influence of Solvent and Additives on Stability

| Solvent / Condition | Additive | Effect on Stability of Pentacene Derivative |

|---|---|---|

| Tetrahydrofuran (THF) | None | Baseline Stability |

| Toluene | None | Varies (Concentration Dependent) |

| Chlorobenzene | None | Varies |

| Ethereal Solvents | Butylated Hydroxy Toluene (BHT) | Enhanced Persistence |

Data compiled from references nih.gov, researchgate.net, researchgate.net, nih.gov, scirp.org.

Advanced Applications and Device Integration of 6,13 Diethynylpentacene Based Materials

Organic Semiconductor Applications

Derivatives of 6,13-diethynylpentacene have garnered significant interest for their potential in organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). dp.tech The introduction of ethynyl (B1212043) groups at the 6 and 13 positions of the pentacene (B32325) core allows for the synthesis of various functionalized materials with tailored properties for these applications. researchgate.net

Organic Field-Effect Transistors (OFETs)

This compound derivatives are prominent materials in the field of OFETs. dp.tech These transistors are the fundamental building blocks of various electronic circuits and are valued for their potential in low-cost, large-area, and flexible electronics. nih.gov The performance of an OFET is primarily evaluated by its charge carrier mobility, the on/off current ratio, and the threshold voltage. nih.govresearchgate.net

High-Voltage and Low-Voltage OFETs

A critical aspect of OFET development is the reduction of their operating voltage to minimize power consumption, a key requirement for portable and wearable electronics. nih.gov While many early OFETs required high voltages (often over 30 V) to operate, significant progress has been made in fabricating low-voltage devices. nih.gov An effective strategy to achieve low-voltage operation is the use of high-κ (high dielectric constant) gate insulators. nih.govmanchester.ac.uk These materials allow for the generation of sufficient charge density in the semiconductor channel at lower gate voltages. nih.gov For instance, employing an ultra-thin, high-quality anodized titanium (Ti) layer as a gate insulator has enabled the fabrication of OFETs that operate well below 1 V. researchgate.net

Conversely, high-voltage OFETs still have applications in certain areas. The ability to function at higher voltages can be necessary for specific circuit designs. The operational voltage of an OFET is intrinsically linked to the gate dielectric's properties, including its thickness and dielectric constant, as well as the characteristics of the organic semiconductor itself. manchester.ac.ukresearchgate.net

Thin-Film Transistor Performance (e.g., mobility, on/off ratio)

The performance of thin-film transistors (TFTs) based on this compound derivatives is critically dependent on several key parameters, most notably charge carrier mobility and the on/off current ratio. mit.edu

Mobility is a measure of how quickly charge carriers (holes or electrons) can move through the semiconductor material under the influence of an electric field. mit.edu High mobility is desirable for fast-switching and high-performance devices. nih.gov For example, 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) has demonstrated high hole mobility, with some reports exceeding 1.7 cm²/V·s. rsc.org Another derivative, 6,13-dichloropentacene (B3054253) (DCP), has shown mobility as high as 9.0 cm² V⁻¹ s⁻¹ under ambient conditions. nih.gov The arrangement and packing of the molecules in the thin film significantly influence mobility. rsc.org

On/Off Ratio represents the ratio of the current flowing through the transistor when it is in the "on" state to the current when it is in the "off" state. A high on/off ratio is crucial for the switching applications of transistors, ensuring a clear distinction between the two states. mit.edu On/off ratios for pentacene-based OFETs can reach values as high as 10⁸, indicating excellent switching behavior. mit.edu

The following table summarizes the performance of some OFETs based on pentacene derivatives:

| Semiconductor | Mobility (cm²/Vs) | On/Off Ratio | Substrate/Dielectric | Reference |

| Pentacene | 0.39 | - | Bare Si/SiO₂ | |

| Pentacene | 1.52 | 1.5 x 10⁷ | OTS-treated Si/SiO₂ | |

| 6,13-dichloropentacene (DCP) | 0.20 | - | OTS-modified Si/SiO₂ | researchgate.net |

| 6,13-dichloropentacene (DCP) | up to 9.0 | - | - | nih.gov |

| 5,7,12,14-tetrachloro-6,13-diaza-6,13-dihydropentacene (TCDAHP) | 1.4 | - | Pentacene buffer layer on rubbed NTCS/SiO₂/Si | nih.gov |

| 5,7,12,14-tetrachloro-6,13-diazapentacene (TCDAP) | 0.13 | - | Pentacene buffer layer on rubbed NTCS/SiO₂/Si | nih.gov |

| TIPS-Pentacene | ~0.7 | - | - | rsc.org |

| TES-Pentacene | ~0.06 | - | - | rsc.org |

| TIPS-Pentacene | 7.1 x 10⁻³ | - | Chlorobenzene solvent, annealed at 120°C | scirp.org |

Effects of Blending and Film Morphology on Device Performance

The morphology of the semiconductor thin film plays a crucial role in the performance of an OFET. scirp.org Factors such as grain size, molecular packing, and surface roughness significantly impact charge transport. scirp.org

Blending the organic semiconductor with an insulating polymer is a common strategy to control film morphology and improve device performance. mdpi.com This can lead to vertical phase separation, where the insulating polymer forms a layer that can passivate the dielectric interface, reducing charge trapping and improving device stability. mdpi.com For example, blending 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) with poly(α-methylstyrene) (PαMS) has been shown to enhance device uniformity and electrical stability due to the excellent film-forming properties of PαMS. mdpi.com

Film Morphology is also heavily influenced by processing conditions such as the choice of solvent and annealing temperature. scirp.org For instance, in TIPS-pentacene based OFETs, the use of different solvents like toluene (B28343), chlorobenzene, and tetrahydrofuran (B95107) leads to variations in film roughness and grain size, which in turn affect the electrical parameters of the device. scirp.org Annealing the film after deposition can help in the organization of the film morphology, leading to an increase in mobility. scirp.org However, improper annealing can also create cracks in the film, which negatively affects charge transport. scirp.org The orientation of the crystalline domains within the film also has a profound effect, with aligned crystalline structures generally leading to higher mobility. nih.gov

Organic Photodiodes and Photovoltaics

This compound derivatives also find applications in organic photodetectors and solar cells. dp.tech Organic photodiodes (OPDs) are devices that convert light into an electrical signal, while organic photovoltaics (OPVs) convert light into electrical power. nih.govcam.ac.uk

Active Layer Components in Organic Solar Cells

In organic solar cells, the active layer is typically a bulk heterojunction (BHJ) blend of a donor and an acceptor material. nih.gov When light is absorbed by the active layer, it creates an exciton (B1674681) (a bound electron-hole pair). kuleuven.be For a photocurrent to be generated, this exciton must diffuse to the donor-acceptor interface and dissociate into free charge carriers (an electron and a hole). kuleuven.be The efficiency of an organic solar cell is determined by several factors, including light absorption, exciton diffusion, charge transfer, and charge collection. kuleuven.be

While specific examples of this compound as a primary component in the active layer of highly efficient, state-of-the-art organic solar cells are less common in the provided search results compared to other materials, the fundamental properties of pentacene derivatives make them relevant to this field. The ability to tune their electronic energy levels through chemical modification is a key aspect in designing efficient donor and acceptor materials for OPVs. mdpi.com The goal is to optimize the energy level alignment between the donor and acceptor to facilitate efficient exciton dissociation and charge transfer. kuleuven.be The morphology of the BHJ active layer is also critical for providing a large interfacial area for exciton dissociation and continuous pathways for charge transport to the electrodes. nih.gov

Wavelength-Selective Phototransistors

While specific demonstrations of this compound in wavelength-selective phototransistors are not extensively documented, its inherent properties as a high-performance organic semiconductor make it a strong candidate for such applications. The performance of a phototransistor relies on the efficient conversion of photons into an electrical signal, a process for which the high charge carrier mobility of functionalized pentacenes is well-suited. researchgate.net